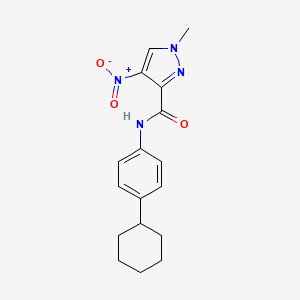
N-(4-cyclohexylphenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to N-(4-cyclohexylphenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide, often involves multi-step processes that can include reactions such as cyclization, substitution, and condensation. For instance, McLaughlin et al. (2016) describe the synthesis and characterization of a closely related pyrazole-carboxamide derivative, showcasing the potential complexity and variability in synthetic routes for such compounds (McLaughlin et al., 2016). These processes are crucial for the correct identification and characterization of the compound, emphasizing the importance of analytical techniques in synthesis analysis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which significantly influences the compound's chemical behavior and properties. Structural analysis often involves spectroscopic methods and X-ray crystallography to determine the orientation and conformation of the molecules. Kumara et al. (2018) conducted a detailed study on a novel pyrazole derivative, which included NMR, mass spectra, and X-ray diffraction studies, providing insights into the molecular geometry and the impact of different substituents on the compound's structure (Kumara et al., 2018).
Chemical Reactions and Properties
The reactivity of this compound is influenced by its functional groups, particularly the pyrazole ring and the nitro group. These functionalities can undergo various chemical reactions, including nucleophilic substitution, reduction, and addition reactions. The study by Morabia and Naliapara (2014) on the synthesis of pyrazolo[1,5-a]pyrimidines illustrates the type of chemical transformations that can be achieved with pyrazole derivatives, highlighting their versatility in chemical synthesis (Morabia & Naliapara, 2014).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and stability, are essential for understanding its behavior in different environments and applications. These properties are often determined experimentally through methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). The work by Jasinski et al. (2012) on pyrazoline derivatives provides an example of how these physical properties can be characterized, offering valuable information for the development and application of such compounds (Jasinski et al., 2012).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, stability under various conditions, and interaction with other molecules, are critical for its application in different fields. Studies like those conducted by Gholivand et al. (2009), which focused on the synthesis and characterization of related compounds, help in understanding the influence of structural features on the chemical behavior of pyrazole derivatives (Gholivand et al., 2009).
Eigenschaften
IUPAC Name |
N-(4-cyclohexylphenyl)-1-methyl-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-20-11-15(21(23)24)16(19-20)17(22)18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-12H,2-6H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVXDYPPPUOAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)C3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

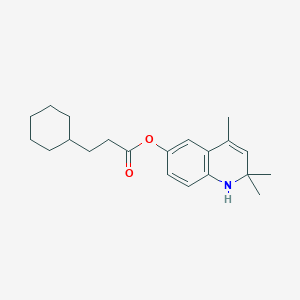
![1-benzyl-4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-piperazinone](/img/structure/B5602416.png)
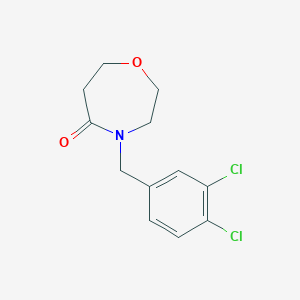
![N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5602439.png)
![N-(2-{5-[(cyclohexylcarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5602444.png)
![4-ethoxy-3-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5602449.png)
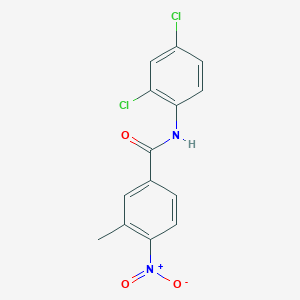
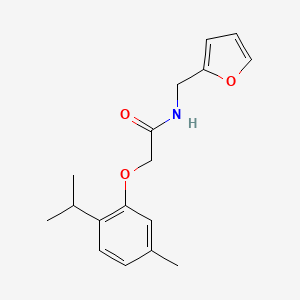
![1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5602458.png)

![6-methyl-5-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5602484.png)
acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5602486.png)
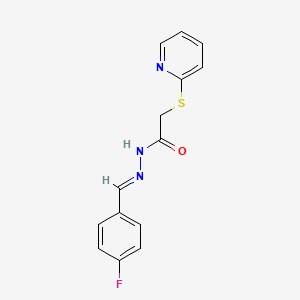
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5602505.png)